furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
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Overview
Description
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that features a unique structure combining furan, quinoxaline, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a furan-2-yl-substituted hydrazone, followed by cyclization with a quinoxaline derivative under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings would yield furanones, while reduction of the quinoxaline moiety would produce dihydroquinoxaline derivatives.
Scientific Research Applications
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid
- 3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1-cyclohexylthiourea
- 3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1-(4-ethoxyphenyl)urea
Uniqueness
Furan-2-yl(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is unique due to its combination of furan, quinoxaline, and pyrazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for various applications.
Properties
IUPAC Name |
furan-2-yl-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFRYQJKHAFEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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